molecular formula C18H11BrClNO5S B301124 (4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Numéro de catalogue B301124
Poids moléculaire: 468.7 g/mol
Clé InChI: UTUGUFJAHXZQRP-NVNXTCNLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, commonly known as BCDMA, is a novel and potent synthetic compound that has attracted significant attention in scientific research. BCDMA belongs to the family of thiazolidinone compounds and has shown promising results in various biological assays.

Mécanisme D'action

The exact mechanism of action of BCDMA is not fully understood. However, it is believed to exert its biological effects through the inhibition of various molecular targets, including the NF-κB signaling pathway, the PI3K/Akt/mTOR pathway, and the MAPK pathway. BCDMA has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BCDMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. BCDMA has also been shown to reduce insulin resistance and to improve glucose tolerance in diabetic animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BCDMA is its potent and broad-spectrum biological activity. It has been shown to exhibit activity against a wide range of cancer cell lines and to possess antiviral activity against various viruses, including HIV-1 and HCV. However, one of the limitations of BCDMA is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the research on BCDMA. One of the potential applications of BCDMA is in the development of new anticancer drugs. Further studies are needed to elucidate the exact mechanism of action of BCDMA and to identify its molecular targets. The development of more water-soluble derivatives of BCDMA may also enhance its bioavailability and improve its therapeutic potential. Additionally, the potential role of BCDMA in the treatment of neurological disorders, such as Alzheimer's disease, warrants further investigation.
Conclusion:
In conclusion, BCDMA is a novel and potent synthetic compound that has shown promising results in various biological assays. Its broad-spectrum biological activity and potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to identify its molecular targets. The development of more water-soluble derivatives of BCDMA may also enhance its therapeutic potential.

Méthodes De Synthèse

BCDMA can be synthesized through a multistep reaction that involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 4-chlorophenylthiourea, followed by the reaction with chloroacetic acid and sodium hydroxide. The final product is obtained through acidification and recrystallization. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

BCDMA has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antidiabetic, anti-inflammatory, and antiviral activities. BCDMA has also been investigated for its role in modulating the immune system and as a potential therapeutic agent for neurological disorders.

Propriétés

Nom du produit

(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Formule moléculaire

C18H11BrClNO5S

Poids moléculaire

468.7 g/mol

Nom IUPAC

2-[4-bromo-2-[(Z)-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H11BrClNO5S/c19-11-1-6-14(26-9-16(22)23)10(7-11)8-15-17(24)21(18(25)27-15)13-4-2-12(20)3-5-13/h1-8H,9H2,(H,22,23)/b15-8-

Clé InChI

UTUGUFJAHXZQRP-NVNXTCNLSA-N

SMILES isomérique

C1=CC(=CC=C1N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O)Cl

SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)Cl

SMILES canonique

C1=CC(=CC=C1N2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.